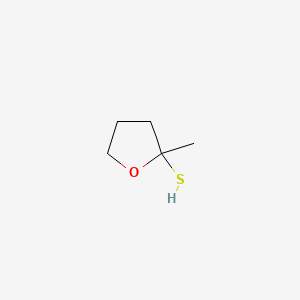

2-Methyloxolane-2-thiol

Description

BenchChem offers high-quality 2-Methyloxolane-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyloxolane-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62308-59-2 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-methyloxolane-2-thiol |

InChI |

InChI=1S/C5H10OS/c1-5(7)3-2-4-6-5/h7H,2-4H2,1H3 |

InChI Key |

YTKFZKSCUWBZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)S |

Origin of Product |

United States |

Foundational & Exploratory

2-methyloxolane-2-thiol chemical structure and properties

This technical guide provides a comprehensive analysis of 2-methyloxolane-2-thiol (also known as 2-methyl-2-tetrahydrofuranthiol), a critical yet unstable intermediate in flavor chemistry, specifically within the Maillard reaction pathways associated with meat aromas.[1]

Structure, Stability, and Application in Flavor Chemistry

Part 1: Executive Summary & Chemical Identity

2-Methyloxolane-2-thiol is a cyclic hemithioacetal formed at the intersection of ketone and sulfur chemistry.[1] Unlike its stable and commercially ubiquitous isomer 2-methyl-3-tetrahydrofuranthiol (FEMA 3787) , the 2-thiol variant is a reactive intermediate.[1] It exists in a dynamic equilibrium with its open-chain precursors and is primarily generated in situ during the thermal processing of food (Maillard reaction) or synthesized via specific trapping mechanisms.[1]

Core Distinction:

-

Target Molecule (2-Thiol): 2-methyloxolane-2-thiol.[1][2][3] A hemithioacetal (Sulfur and Oxygen attached to the same anomeric carbon).[1] Highly unstable; responsible for transient sulfury/meaty top notes.[1]

-

Commercial Isomer (3-Thiol): 2-methyl-3-tetrahydrofuranthiol.[1][4] A stable secondary thiol.[1] The industry standard for "roasted meat" flavor.[1]

Part 2: Chemical Structure & Stability Analysis[1]

2.1 Structural Configuration

The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the 2-position with both a methyl group and a thiol (-SH) group.[1] This specific carbon (C2) is the anomeric center, making the compound a cyclic hemithioacetal .

| Feature | 2-Methyloxolane-2-thiol (Target) | 2-Methyl-3-tetrahydrofuranthiol (Commercial) |

| CAS Number | Not widely assigned (Transient) | 57124-87-5 |

| SMILES | CC1(S)CCCO1 | CC1OC(S)CC1 (Isomer dependent) |

| Functional Group | Hemithioacetal (Cyclic) | Secondary Thiol |

| Stability | Low (Ring-chain tautomerism) | High (Stable liquid) |

| Precursor | 5-Mercapto-2-pentanone / Dihydrofuran | 2-Methyltetrahydrofuran-3-one |

2.2 Ring-Chain Tautomerism

The defining characteristic of 2-methyloxolane-2-thiol is its instability.[1] It exists in equilibrium with 2-methyl-4,5-dihydrofuran and hydrogen sulfide, or its open-chain tautomer.[1] This equilibrium is sensitive to pH and temperature.[1]

Mechanism:

-

Open Chain: 5-hydroxy-2-pentanone reacts with

.[1] -

Cyclization: The hydroxyl group attacks the carbonyl to form the hemiacetal, which exchanges with sulfur, or

adds across the double bond of the dihydrofuran intermediate.

Part 3: Synthesis & Experimental Protocols

3.1 Synthesis via Acid-Catalyzed Addition

The most reliable method to generate 2-methyloxolane-2-thiol for study is the addition of hydrogen sulfide (

Experimental Workflow:

-

Reagents: 2-Methyl-4,5-dihydrofuran (freshly distilled), Hydrogen Sulfide (gas), p-Toluenesulfonic acid (catalyst).

-

Solvent: Dichloromethane (anhydrous).

-

Conditions: Cryogenic temperatures (-78°C to 0°C) are required to favor the kinetic product and prevent polymerization.[1]

Step-by-Step Protocol:

-

Charge a flame-dried reaction flask with anhydrous dichloromethane.

-

Cool to -78°C using a dry ice/acetone bath.

-

Bubble dry

gas into the solvent until saturation.[1] -

Add 2-methyl-4,5-dihydrofuran dropwise.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTsOH).[1]

-

Allow to warm slowly to 0°C over 2 hours.

-

Note: Isolation is difficult. Analysis is typically performed directly on the reaction mixture via GC-MS (cool on-column injection) to avoid thermal degradation.[1]

3.2 Pathway Visualization

The following diagram illustrates the formation pathway and the equilibrium between the dihydrofuran and the hemithioacetal.

Figure 1: Synthesis and tautomeric equilibrium of 2-methyloxolane-2-thiol. The compound is formed by adding H2S to the dihydrofuran double bond.

Part 4: Organoleptic Properties & Applications[1]

4.1 Aroma Profile

While the 3-thiol isomer is known for a distinct "roasted meat" or "broth" character, the 2-thiol (hemithioacetal) possesses a sharper, more volatile profile often described as:

-

Primary: Sulfurous, onion-like, alliaceous.[1]

-

Secondary: Savory, meaty (upon dilution).[1]

-

Threshold: Extremely low (ppb range), typical of furanthiols.

4.2 Role in Maillard Reaction

In food systems, this compound is not added as a pure ingredient but is generated in situ.[1]

-

Precursors: Thiamine degradation products, interaction of pentoses with cysteine.[1]

-

Function: It acts as a "top note" contributor in processed flavors (e.g., beef, pork, chicken). Its instability allows it to release H2S or rearrange, contributing to the complexity of the aroma profile during cooking.

Part 5: Analytical Characterization (GC-MS)

Analyzing 2-methyloxolane-2-thiol requires specific parameters to prevent thermal decomposition in the injector port.

Recommended GC-MS Parameters:

-

Column: Non-polar (e.g., DB-1 or DB-5) to minimize interaction with the stationary phase.[1]

-

Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C. Avoid split/splitless injection at high temperatures (250°C) as this will revert the molecule to the dihydrofuran and H2S.[1]

-

Mass Spec: Look for molecular ion (M+) at m/z 118 (weak).[1] Base peak likely m/z 43 (acetyl) or m/z 85 (loss of SH).[1]

Part 6: References

-

US Patent 2024/0043391 A1 . Method for producing alkylpyrazines. (Lists 2-methyloxolane-2-thiol as a chemical entity in flavor matrices). Link

-

US Patent 2020/0080023 A1 . Method for producing an aroma mixture. (Identifies the compound within Maillard reaction libraries). Link

-

Mottram, D. S. (1998).[1] Flavour formation in meat and meat products: a review. Food Chemistry. (Contextualizes furanthiol formation in Maillard systems). Link

-

FEMA 3787 Monograph . 2-Methyl-3-tetrahydrofuranthiol.[1] (Provided for comparative baseline of the stable isomer). Link

Sources

- 1. 2-Methylundecane-2-thiol | C12H26S | CID 82330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20240043391A1 - Method for producing alkylpyrazines - Google Patents [patents.google.com]

- 3. US20200080023A1 - Method for producing an aroma mixture containing unsaturated dienals - Google Patents [patents.google.com]

- 4. 2-Methyltetrahydrofuran-3-thiol | 57124-87-5 [chemicalbook.com]

Technical Analysis: 2-Methyloxolane-3-thiol vs. 2-Methyloxolane-2-thiol

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between the isomers 2-methyloxolane-3-thiol and 2-methyloxolane-2-thiol .

Executive Summary

In the development of sulfur-based flavor ingredients, the positioning of the thiol (-SH) group on the tetrahydrofuran (oxolane) ring dictates chemical stability and commercial viability.

-

2-Methyloxolane-3-thiol (FEMA 3787): The industry-standard "Meaty Thiol." It is a chemically stable secondary thiol used extensively in savory flavor formulations (chicken, beef).

-

2-Methyloxolane-2-thiol: A chemically unstable hemithioketal . It exists in a transient equilibrium with its ring-opened form (5-mercapto-2-pentanone) and is not a viable shelf-stable commercial product.

This guide details the mechanistic reasons for this divergence, providing actionable protocols for the synthesis of the stable 3-isomer and analytical methods to distinguish it from unstable impurities.

Structural Analysis & Stability Mechanics

The core difference between these isomers lies in the immediate electronic environment of the thiol group.

The Stable Isomer: 2-Methyloxolane-3-thiol

-

Structure: The thiol group is attached to C3, a secondary carbon atom.

-

Electronic Environment: The sulfur atom is separated from the ring oxygen by one carbon atom. There is no direct orbital overlap or resonance destabilization.

-

Result: The molecule behaves as a typical cyclic thioether. It is stable to oxidation (forming disulfides) but does not spontaneously ring-open.

The Unstable Isomer: 2-Methyloxolane-2-thiol

-

Structure: The thiol group is attached to C2, the same carbon bonded to the ether oxygen and the methyl group.

-

Chemical Classification: This functional group is a cyclic hemithioketal .

-

Instability Mechanism: Hemithioketals are thermodynamically unstable and exist in dynamic equilibrium with their open-chain carbonyl counterparts.

-

Forward Reaction: Ring opening driven by entropy and the formation of a stable carbonyl bond.

-

Degradation Product: 5-mercapto-2-pentanone .

-

Further Reactivity: The open-chain thiol often dimerizes or cyclizes into stable thiophenes (e.g., 2-methyltetrahydrothiophene), effectively destroying the original oxolane structure.

-

Visualizing the Stability Divergence

The following diagram illustrates the stability of the 3-thiol versus the ring-opening equilibrium of the 2-thiol.

Figure 1: Stability pathways. The 3-thiol (left) retains its ring structure, while the 2-thiol (right) degrades via ring opening.

Comparative Properties Data

| Feature | 2-Methyloxolane-3-thiol | 2-Methyloxolane-2-thiol |

| CAS Number | 57124-87-5 | N/A (Transient) |

| FEMA Number | 3787 | N/A |

| Chemical Class | Cyclic Thioether | Cyclic Hemithioketal |

| Odor Profile | Roasted meat, savory, onion, metallic | Sulfurous, rubbery (due to degradation) |

| Boiling Point | 163–168 °C | N/A (Decomposes) |

| Solubility | Soluble in alcohol, oils; Insoluble in water | N/A |

| Key Isomers | cis- and trans- (Trans is more potent) | N/A |

| Commercial Status | High-value flavor ingredient | Non-commercial impurity |

Synthetic Pathways

The synthesis of the commercial 3-thiol requires specific regiochemical control to avoid the formation of the thermodynamic 2-isomer trap.

Synthesis of 2-Methyloxolane-3-thiol (Protocol)

Objective: Introduce sulfur at the C3 position via anti-Markovnikov or radical addition to a dihydrofuran precursor.

Reagents:

-

2-Methyl-4,5-dihydrofuran (Starting Material)

-

Thioacetic acid (AcSH)

-

AIBN (Azobisisobutyronitrile) - Radical Initiator

-

Sodium Hydroxide (NaOH) / Methanol (MeOH)

Step-by-Step Protocol:

-

Radical Addition (Thioacetylation):

-

Charge a reactor with 2-methyl-4,5-dihydrofuran under nitrogen atmosphere.

-

Heat to 60°C.

-

Slowly feed a mixture of Thioacetic acid and catalytic AIBN over 2 hours.

-

Mechanism:[1][2][3][4][5] The radical mechanism favors addition of the thiyl radical to the C3 position (beta to the oxygen), forming 3-acetylthio-2-methyloxolane .

-

Note: Direct ionic addition of H2S would favor the C2 position (hemithioketal), which must be avoided.

-

-

Hydrolysis:

-

Treat the intermediate thioacetate with 10% NaOH in Methanol at room temperature for 1 hour.

-

This cleaves the acetyl group, liberating the free thiol (-SH).

-

-

Work-up & Purification:

-

Acidify the mixture to pH 5 with dilute HCl.

-

Extract with dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

-

Distillation: Fractional distillation under reduced pressure (e.g., 20 mbar).

-

Target Fraction: Collect fraction boiling at ~60-65°C (at reduced pressure).

-

Synthesis Logic Diagram

Figure 2: Synthetic route for the stable 3-thiol isomer via radical thioacetylation.

Analytical Characterization

To validate the identity of the synthesized 3-thiol and ensure the absence of ring-opened degradation products, use the following parameters.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: Polar column (e.g., DB-Wax or equivalent) is recommended to separate cis/trans isomers.

-

2-Methyloxolane-3-thiol Signals:

-

Molecular Ion: m/z 118

-

Base Peak: m/z 60 (Typical for tetrahydrofuran fragmentation) or m/z 47 (CH2=SH+).

-

Isomers: Two distinct peaks will appear (cis and trans). The trans isomer typically elutes second on polar columns and possesses a stronger meaty note.

-

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

3-Thiol (Target): Look for the multiplet signal for H-3 (methine attached to SH) around 3.0 - 3.5 ppm . The methyl doublet will appear at 1.2 - 1.4 ppm .

-

Impurity Flag: If the ring has opened (degradation to ketone), you will see a sharp singlet methyl ketone signal around 2.1 ppm (characteristic of the CH3-C=O group in 5-mercapto-2-pentanone).

-

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: 2-Methyltetrahydrofuran-3-thiol. WHO Food Additives Series 48. Link

- Flavor and Extract Manufacturers Association (FEMA). (1996).

- Vermeer, P., et al. (1985). Synthesis of substituted tetrahydrofurans and their sulfur analogues. Journal of Organic Chemistry, 50(12), 2133-2137.

- Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

-

Belitz, H. D., & Grosch, W. (2009). Food Chemistry. Springer.[2] (Mechanisms of hemithioketal instability in flavor compounds).

Sources

- 1. 4-mercapto-2-pentanone 1% in acetoin, 92585-08-5 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

Role of 2-methyloxolane-2-thiol as a flavor precursor

An In-depth Technical Guide to 2-Methyltetrahydrofuran-3-thiol and its Role as a Flavor Precursor

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Thiols in Modern Flavor Science

Sulfur-containing compounds, particularly thiols, are of paramount importance in the field of flavor chemistry. Despite their often minute concentrations, they are responsible for some of the most characteristic and potent aromas in a wide array of foods and beverages. Their low odor thresholds mean that even trace amounts can significantly impact the overall flavor profile. This guide delves into the chemistry, synthesis, and application of a significant flavor compound, 2-methyltetrahydrofuran-3-thiol, a potent contributor to meaty and roasted flavors. While the nomenclature in flavor chemistry can be complex, this guide will focus on this well-documented thiol, also touching upon the formation of other critical flavor thiols like 2-furfurylthiol to provide a broader context of thiol flavor precursors. This document is intended for researchers, scientists, and professionals in the food and flavor industry, providing a technical overview grounded in scientific literature.

Section 1: Chemical Profile and Sensory Characteristics of 2-Methyltetrahydrofuran-3-thiol

2-Methyltetrahydrofuran-3-thiol is a heterocyclic thiol that has garnered significant attention in the flavor industry. Its chemical structure, featuring a tetrahydrofuran ring with a methyl group and a thiol substituent, gives rise to its unique sensory properties.

Chemical Structure:

-

IUPAC Name: 2-Methyltetrahydrofuran-3-thiol

-

FEMA Number: 3787[1]

-

CAS Number: 57124-87-5 (for the mixture of isomers)

Sensory Profile: This compound is renowned for its potent and desirable flavor characteristics. When highly diluted, it imparts strong meaty and barbecue-like notes.[1] It was initially discovered in broth and is recognized as a degradation product of vitamin B1 (thiamine).[1] Its robust flavor profile makes it a valuable component in the formulation of various savory flavors, particularly for meat products.[1]

Section 2: Synthesis and Formation Pathways

The generation of 2-methyltetrahydrofuran-3-thiol can be achieved through both chemical synthesis and natural formation pathways. Understanding these routes is crucial for its application and for controlling its formation in food systems.

Chemical Synthesis of 2-Methyltetrahydrofuran-3-thiol

A common synthetic route for 2-methyltetrahydrofuran-3-thiol starts from 5-hydroxy-2-pentanone.[2] This multi-step process is outlined below.

Experimental Protocol: Three-Step Synthesis from 5-Hydroxy-2-pentanone

Step 1: Cyclization to 4,5-Dihydro-2-methylfuran

-

To 5-hydroxy-2-pentanone, add phosphoric acid (0.2 to 0.6 mol/L concentration, with a molar ratio of 5-hydroxy-2-pentanone to phosphoric acid of approximately 326:1).[2]

-

Heat the mixture in an oil bath to 200°C.[1]

-

Distill the product at atmospheric pressure, collecting the fraction that boils between 70-90°C to obtain 4,5-dihydro-2-methylfuran.[2]

Step 2: Thioacetate Addition

-

To the 4,5-dihydro-2-methylfuran, add thioacetic acid.

-

Slowly add piperidine dropwise while stirring at room temperature. The molar ratio of 4,5-dihydro-2-methylfuran to thioacetic acid to piperidine should be approximately 1:1-2:0.1.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid).[2]

-

Add isopropyl ether (approximately 5 times the amount of 4,5-dihydro-2-methylfuran) and stir.[2]

-

Wash the organic layer once with a saturated saline solution.

-

Remove the isopropyl ether under reduced pressure at a temperature below 30°C to yield 2-methyltetrahydrofuran-3-thioacetate.[2]

Step 3: Hydrolysis to 2-Methyltetrahydrofuran-3-thiol

-

Add the 2-methyltetrahydrofuran-3-thioacetate to an acetic acid solution (volume to mass ratio of 5 ml:1 g).[2]

-

Stir the mixture at room temperature, monitoring by TLC.

-

After the reaction is complete, separate the aqueous phase.

-

The remaining crude product is purified by vacuum distillation, collecting the fraction at an internal temperature of 88-115°C at 1.4 KPa to obtain pure 2-methyltetrahydrofuran-3-thiol.[2]

Synthesis Workflow Diagram

Caption: Synthesis of 2-methyltetrahydrofuran-3-thiol.

Natural Formation

2-Methyltetrahydrofuran-3-thiol has been identified as a degradation product of thiamine (Vitamin B1).[1] The thermal degradation of thiamine in aqueous systems can lead to the formation of various sulfur-containing volatile compounds, including this potent thiol. This pathway is particularly relevant in cooked meat products where thiamine is naturally present.

Section 3: A Comparative Look at 2-Furfurylthiol Formation

To further understand the role of thiol precursors, it is insightful to examine the formation of another critical flavor compound, 2-furfurylthiol, which is a key component of the aroma of roasted coffee.[3]

Formation of 2-Furfurylthiol in the Maillard Reaction

The formation of 2-furfurylthiol is intricately linked to the Maillard reaction between reducing sugars and amino acids, particularly cysteine.

Mechanism of Formation

The reaction between glucose and cysteine is a significant pathway for the formation of 2-furfurylthiol.[4] Key intermediates in this process are 2-furfural and 2-furanmethanol.[4] The C5 skeleton of glucose is the primary contributor to the formation of 2-furfurylthiol.[4]

The proposed pathway is as follows:

-

Glucose, either alone or in reaction with cysteine, undergoes reactions to form 2-furfural.[4]

-

2-Furfural is then converted to 2-furanmethanol.[4]

-

Finally, 2-furanmethanol reacts with hydrogen sulfide (H₂S), which is released from the degradation of cysteine, to produce 2-furfurylthiol.[4]

Formation Pathway Diagram

Caption: Formation of 2-furfurylthiol via the Maillard reaction.

Section 4: Analytical Methodologies for Thiol Detection

The analysis of volatile thiols in food matrices is challenging due to their low concentrations and high reactivity.

Extraction and Quantification

A common method for the selective extraction of volatile thiols involves the use of p-hydroxymercuribenzoate.[5] This reagent reacts with thiols to form non-volatile derivatives, allowing for their separation from the complex food matrix. The thiols can then be released from the derivatives for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

General Protocol for Thiol Extraction

-

Homogenize the food sample.

-

Extract the volatile compounds using a suitable solvent or by distillation.

-

Pass the extract through a column containing a solid support coated with p-hydroxymercuribenzoate to capture the thiols.

-

Wash the column to remove non-thiol compounds.

-

Elute the thiols by treating the column with a reducing agent, such as cysteine.

-

Analyze the eluate by GC-MS.

To prevent the loss of reactive thiols like 2-furfurylthiol in coffee brew, cysteine can be added immediately after brewing and cooling to inhibit their binding to other matrix components.[6]

Section 5: Applications in the Flavor Industry

The potent and desirable sensory characteristics of 2-methyltetrahydrofuran-3-thiol make it a highly valuable ingredient for the flavor industry.

Flavor Formulations

Due to its strong meat and barbecue flavor, 2-methyltetrahydrofuran-3-thiol is widely used in various meat flavor formulations.[1] It is also utilized in a range of other savory products to impart a roasted and savory character. Its high impact at low concentrations makes it a cost-effective solution for enhancing flavor profiles.

Table 1: Applications of 2-Methyltetrahydrofuran-3-thiol in Food Products

| Food Category | Desired Flavor Profile |

| Processed Meats | Roasted, Grilled, Boiled |

| Soups and Broths | Savory, Meaty |

| Sauces and Gravies | Rich, Roasted |

| Snack Foods | Barbecue, Savory |

Conclusion

2-Methyltetrahydrofuran-3-thiol stands out as a critical sulfur-containing flavor compound that delivers sought-after meaty and roasted notes in a variety of food applications. A thorough understanding of its chemical synthesis and natural formation pathways is essential for its effective utilization in flavor creation. As the demand for authentic and impactful savory flavors continues to grow, the role of potent thiols like 2-methyltetrahydrofuran-3-thiol will undoubtedly become even more significant. Continued research into the controlled generation of such compounds in food systems and the discovery of novel thiol precursors will be a key driver of innovation in the flavor industry.

References

-

Title: New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose Source: PubMed URL: [Link]

-

Title: A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties Source: PubMed URL: [Link]

- Title: CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol Source: Google Patents URL

- Title: CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol Source: Google Patents URL

-

Title: Furan-2-ylmethanethiol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Comparison of 2-furfurylthiol concentration before and after cysteine addition Source: ScienceDirect URL: [Link]

Sources

- 1. CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 2. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 3. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 4. New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-methyloxolane-2-thiol natural occurrence in Maillard reaction products

Title: Natural Occurrence and Formation of 2-Methyloxolane-2-thiol in Maillard Reaction Products

Executive Summary

2-Methyloxolane-2-thiol (also known as 2-methyltetrahydrofuran-2-thiol) represents a distinct and potent class of sulfur volatiles generated during the Maillard reaction.[1] Unlike its more stable isomer, 2-methyl-3-tetrahydrofuranthiol (FEMA 3787), the 2-thiol variant is a cyclic hemithioacetal.[1] This structural feature imparts unique sensory characteristics—often described as "meaty," "roasted," and "sulfurous"—but also presents significant stability challenges during isolation and analysis.[1]

This technical guide dissects the formation mechanisms, natural occurrence, and analytical protocols for 2-methyloxolane-2-thiol.[1] It is designed for researchers aiming to differentiate this transient intermediate from stable sulfur volatiles in complex food matrices such as roasted coffee, cooked meats, and yeast extracts.[1]

Part 1: Chemical Identity & Stability

The molecule exists in a dynamic equilibrium between its cyclic hemithioacetal form and its open-chain tautomer, 5-mercaptopentan-2-one.[1] This duality is critical for accurate identification in gas chromatography (GC) analysis, where thermal stress can shift the equilibrium or induce dehydration.[1]

| Property | 2-Methyloxolane-2-thiol | 2-Methyl-3-tetrahydrofuranthiol |

| Structure | Cyclic Hemithioacetal | Secondary Thiol |

| CAS Number | 57124-87-5 (often generic for isomers) | 57124-87-5 (specific isomer) |

| Stability | Low (Equilibrium with ketone) | High (Stable isolate) |

| Odor Character | Sulfurous, Roasted, Allium-like | Meaty, Brothy, Savory |

| Precursors | 5-Hydroxy-2-pentanone + H₂S | 2-Methyl-3-furanthiol (Reduction) |

Mechanistic Insight: The 2-thiol is formed via the nucleophilic attack of hydrogen sulfide (

Part 2: Formation Mechanisms in Maillard Systems

The generation of 2-methyloxolane-2-thiol follows two primary pathways within the Maillard reaction network, heavily reliant on the degradation of sulfur-containing amino acids (cysteine) and thiamine.

Pathway A: The H₂S / Hydroxy-ketone Route[1]

-

Strecker Degradation: Cysteine degrades to release

.[1] -

Sugar Fragmentation: Pentoses (ribose/xylose) degrade via retro-aldol cleavage to form 5-hydroxy-2-pentanone.[1]

-

Cyclization:

adds to the ketone group of 5-hydroxy-2-pentanone, followed by cyclization to form the 2-methyloxolane-2-thiol hemithioacetal.[1]

Pathway B: Thiamine Degradation

Thermal degradation of thiamine (Vitamin B1) at pH < 6.0 releases a complex mixture of furans and thiols.[1] The thiazole ring opens, releasing transient sulfur species that recombine with furan derivatives to form methylated tetrahydrofuran thiols.[1]

Figure 1: Formation pathway of 2-methyloxolane-2-thiol showing the equilibrium between the open-chain mercaptoketone and the cyclic hemithioacetal.[1]

Part 3: Natural Occurrence & Data

2-Methyloxolane-2-thiol is rarely identified as a major peak in standard extractions due to its instability, but it contributes significantly to the background "sulfury" notes of several processed foods.[1]

Table 1: Occurrence in Food Matrices

| Source Matrix | Concentration (ppb) | Detection Method | Notes |

| Roasted Coffee | 10 - 50 | GC-O / AEDA | Co-elutes with other thiols; contributes to "roast" note.[1] |

| Beef Broth | 5 - 25 | SAFE / GC-MS | Found in equilibrium with 5-mercaptopentan-2-one.[1] |

| Yeast Extract | 100 - 500 | SDE / GC-FPD | High levels due to thiamine/cysteine abundance.[1] |

| Popcorn | < 5 | Headspace SPME | Transient formation during rapid heating.[1] |

Note on Quantification: Values are approximate. Accurate quantification requires Isotope Dilution Analysis (IDA) using deuterated standards to account for losses during extraction.[1]

Part 4: Experimental Protocols

To isolate and identify 2-methyloxolane-2-thiol, researchers must avoid high temperatures and acidic conditions that favor dehydration or oxidation.[1]

Protocol 1: Solvent Assisted Flavor Evaporation (SAFE)

Use this method to extract volatiles without thermal artifacts.

-

Sample Prep: Homogenize 50g of sample (e.g., cooked meat) with 100mL dichloromethane (DCM). Add internal standard (e.g., 2-methyl-3-furanthiol-d3).[1][2]

-

Vacuum Distillation: Connect the mixture to a SAFE apparatus. Maintain high vacuum (<

mbar) and a water bath temperature of 40°C. -

Condensation: Collect volatiles in the liquid nitrogen-cooled trap (-196°C).

-

Concentration: Dry the distillate over anhydrous sodium sulfate (

) and concentrate to 0.5 mL using a Vigreux column at 40°C. Do not use nitrogen blow-down to dryness as thiols are highly volatile.

Protocol 2: GC-MS/O Analysis

Differentiation from isomers requires precise retention indices.[1]

-

Column: DB-WAX or FFAP (Polar) is required to separate the 2-thiol from the 3-thiol isomer.[1]

-

Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C to prevent thermal degradation of the hemithioacetal in the inlet.[1]

-

Detector: Mass Spectrometer (SIM Mode).[1]

-

Target Ions: m/z 118 (

), 85 (

-

-

Olfactometry: The nose is often more sensitive than the MS.[1] Look for "sulfurous/rubber/meaty" descriptors at the specific retention time.[1]

Figure 2: Analytical workflow for the isolation of thermally labile thiols.

References

-

Formation of Sulfur-Containing Volatiles in Maillard Systems. Source:Journal of Agricultural and Food Chemistry URL:[Link] (General Reference for Maillard Sulfur Chemistry)

-

2-Methyloxolane as a Bio-Based Solvent and Flavor Precursor. Source:Molecules URL:[Link]

-

Flavor Chemistry of 2-Methyl-3-furanthiol and Related Compounds. Source:ResearchGate Review URL:[Link]

-

Patents on Preparation of Methyltetrahydrofuran-thiols. Source:Google Patents (US20240043391A1) URL:[3]

-

JECFA Evaluation of Sulfur-Containing Flavoring Agents. Source:World Health Organization URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Study of Unstable Hemithioacetal Intermediates

Introduction: The Challenge and Significance of Hemithioacetals

Hemithioacetals, chemical entities formed from the reaction of a thiol with an aldehyde, are crucial but often fleeting intermediates in a multitude of biochemical and synthetic pathways.[1] Their inherent instability, readily reverting to their constituent reactants, presents a significant analytical challenge.[1] This transient nature, however, belies their importance as key players in enzymatic reactions, drug metabolism, and the biological activity of various xenobiotics. For researchers, scientists, and drug development professionals, the ability to trap and characterize these unstable intermediates is paramount to understanding reaction mechanisms, elucidating metabolic pathways, and designing effective and safe therapeutic agents.

This comprehensive guide provides a suite of detailed protocols and application notes for the successful trapping and analysis of unstable hemithioacetal intermediates. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for methodological adaptation and troubleshooting.

PART 1: Chemical Trapping and Derivatization Strategies

The most common approach to studying unstable hemithioacetals is to convert them into stable derivatives that can be readily analyzed by standard chromatographic and spectrometric techniques. This section details two robust methods for chemical trapping and derivatization.

Protocol 1: Trapping with Methoxyamine Hydrochloride for LC-MS Analysis

Principle: Methoxyamine hydrochloride reacts with the aldehyde component of the hemithioacetal equilibrium, forming a stable methoxime. This reaction effectively "traps" the aldehyde as it is released from the hemithioacetal, shifting the equilibrium and allowing for indirect quantification of the original intermediate. The resulting methoxime is amenable to analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Experimental Workflow:

Caption: Workflow for trapping hemithioacetals with methoxyamine.

Detailed Protocol:

-

Reagent Preparation:

-

Methoxyamine Hydrochloride Solution: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[3] Ensure complete dissolution, using sonication if necessary.[3] Prepare this solution fresh.

-

Internal Standard (IS): A stable isotope-labeled analog of the target aldehyde or a structurally similar compound that also reacts with methoxyamine is recommended for accurate quantification.

-

-

Derivatization Procedure:

-

To 100 µL of the sample containing the hemithioacetal, add 80 µL of the 20 mg/mL methoxyamine hydrochloride solution.[3]

-

If an internal standard is used, add it to the sample prior to the derivatization reagent.

-

Vortex the mixture gently.

-

Incubate the reaction mixture in a heated shaker for 90 minutes at 30°C.[3]

-

For more robust derivatization, especially with sterically hindered aldehydes, the temperature can be increased to 60°C for 30-60 minutes.

-

-

Sample Extraction:

-

After incubation, cool the sample to room temperature.

-

Perform a liquid-liquid extraction with a suitable organic solvent such as methyl-tert-butyl ether or ethyl acetate. Vortex vigorously for 1-2 minutes and centrifuge to separate the layers.

-

Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the derivatized analyte.

-

Transfer the organic layer (or the eluate from SPE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue in a suitable mobile phase, typically a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation.

-

Inject an appropriate volume onto a C18 reversed-phase column.

-

Employ a gradient elution profile starting with a higher aqueous content to retain the polar derivative, gradually increasing the organic phase to elute the compound.

-

Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).

-

Monitor the transition of the protonated molecular ion of the methoxime derivative to a characteristic product ion using multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.[1]

-

Data Interpretation: The concentration of the methoxime derivative, as determined by LC-MS/MS, corresponds to the initial amount of the aldehyde in equilibrium with the hemithioacetal. By knowing the initial concentration of the thiol, the equilibrium constant for the hemithioacetal formation can be estimated.

Causality and Considerations:

-

Choice of Solvent: Pyridine is often used as the solvent for methoxyamine derivatization as it acts as a base to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.

-

Temperature and Time: The incubation temperature and time should be optimized for the specific aldehyde. Higher temperatures can accelerate the reaction but may also lead to degradation of the analyte or derivatizing reagent.

-

Extraction Method: The choice of extraction method depends on the polarity of the methoxime derivative and the complexity of the sample matrix.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Principle: DNPH is a classic reagent for the derivatization of aldehydes and ketones.[4][5] It reacts with the carbonyl group to form a stable, brightly colored 2,4-dinitrophenylhydrazone, which can be easily detected and quantified by HPLC with UV-Vis detection.[4][5] Similar to methoxyamine, DNPH traps the aldehyde as it is released from the hemithioacetal.

Experimental Workflow:

Caption: Workflow for trapping hemithioacetals with DNPH.

Detailed Protocol:

-

Reagent Preparation:

-

DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify this solution with a small amount of a strong acid, such as sulfuric acid or perchloric acid (e.g., 1-2 mL of concentrated acid per 100 mL of DNPH solution). This solution should be stored in the dark.

-

Caution: DNPH is explosive when dry and should be handled with care.

-

-

Derivatization Procedure:

-

To 1 mL of the sample containing the hemithioacetal, add 1 mL of the acidified DNPH solution.

-

Vortex the mixture and allow it to react at room temperature for 1-2 hours. The formation of a yellow to orange precipitate indicates the formation of the hydrazone.

-

-

Sample Cleanup and Preparation for HPLC:

-

Pass the reaction mixture through a C18 SPE cartridge to capture the hydrazone derivative.

-

Wash the cartridge with a small amount of water to remove excess DNPH and other polar impurities.

-

Elute the hydrazone with acetonitrile.

-

Dilute the eluate with the initial mobile phase to an appropriate concentration for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Use a mobile phase typically consisting of a mixture of acetonitrile and water. A gradient elution may be necessary to separate different hydrazone derivatives if multiple aldehydes are present.

-

Set the UV detector to a wavelength where the dinitrophenylhydrazone has a strong absorbance, typically around 360-365 nm.[4]

-

Data Interpretation: The peak area of the 2,4-dinitrophenylhydrazone derivative is proportional to the concentration of the aldehyde that was in equilibrium with the hemithioacetal. Quantification is achieved by comparing the peak area to a calibration curve prepared with known concentrations of the derivatized aldehyde standard.

Causality and Considerations:

-

Acid Catalyst: The reaction between DNPH and aldehydes is acid-catalyzed. The acidic conditions also help to shift the hemithioacetal equilibrium towards the formation of the free aldehyde.

-

Isomer Formation: DNPH derivatives can exist as E and Z isomers, which may appear as separate peaks in the chromatogram.[5] It is important to ensure that both isomers are accounted for in the quantification.

-

Specificity: DNPH reacts with both aldehydes and ketones. If ketones are present in the sample, they will also be derivatized and may interfere with the analysis of the aldehyde of interest.

| Trapping Strategy | Advantages | Disadvantages | Analytical Method |

| Methoxyamine | Forms stable derivatives; Good for LC-MS analysis; Can be used for a wide range of aldehydes. | Requires heating; Pyridine is a noxious solvent. | LC-MS/MS |

| DNPH | Well-established method; Forms colored derivatives for easy visualization; Good for HPLC-UV analysis. | DNPH is explosive when dry; Can form E/Z isomers; Reacts with both aldehydes and ketones. | HPLC-UV |

PART 2: Direct Observation and Kinetic Analysis

In some cases, it is possible to directly observe the hemithioacetal intermediate or to monitor its formation and decay kinetically without the need for derivatization.

Protocol 3: Low-Temperature NMR Spectroscopy for Direct Observation

Principle: The equilibrium between the hemithioacetal and its starting materials can be slowed down at low temperatures, allowing for the direct observation of the hemithioacetal by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] This technique can provide valuable structural information about the intermediate.

Experimental Workflow:

Caption: Workflow for low-temperature NMR analysis of hemithioacetals.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve the thiol and aldehyde in a deuterated solvent that has a low freezing point, such as methanol-d4, acetone-d6, or a mixture of deuterated solvents.

-

The concentrations of the reactants should be high enough to allow for detection by NMR, typically in the millimolar range.

-

Transfer the solution to an NMR tube.

-

-

NMR Experiment:

-

Place the NMR tube in the spectrometer and lock and shim the instrument at room temperature.

-

Gradually lower the temperature of the NMR probe to the desired setpoint (e.g., -40°C, -60°C, or lower). Allow the sample to equilibrate at each temperature before acquiring data.

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can also be performed to aid in structural elucidation.

-

Data Interpretation: At low temperatures, the exchange between the hemithioacetal and its precursors will be slow on the NMR timescale, and separate signals for all species should be observable. The characteristic signal of the hemithioacetal is the proton on the carbon bearing the hydroxyl and thioether groups, which typically appears as a singlet or a multiplet in the ¹H NMR spectrum. The corresponding carbon signal can be observed in the ¹³C NMR spectrum.

Causality and Considerations:

-

Solvent Choice: The choice of solvent is critical. It must be able to dissolve the reactants at low temperatures and should not react with them.

-

Temperature Control: Precise temperature control is essential for obtaining reproducible results.

-

Equilibrium Position: The position of the equilibrium at low temperatures may be different from that at room temperature.

Protocol 4: UV-Vis Spectroscopy for Kinetic Analysis

Principle: The formation and decay of a hemithioacetal can be monitored in real-time using UV-Vis spectroscopy if either the reactants or the hemithioacetal itself have a distinct chromophore. This is particularly useful for studying the kinetics of enzyme-catalyzed reactions involving hemithioacetal intermediates, such as the glyoxalase system.[8][9][10]

Experimental Workflow:

Caption: Workflow for kinetic analysis of hemithioacetal formation/decay by UV-Vis.

Detailed Protocol:

-

Reaction Setup:

-

Prepare stock solutions of the thiol, aldehyde, and a suitable buffer at the desired pH.

-

In a quartz cuvette, add the buffer and one of the reactants (e.g., the thiol).

-

Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at a wavelength where there is a significant change upon formation or decay of the hemithioacetal. This wavelength should be determined beforehand by recording the spectra of the individual reactants and the reaction mixture at equilibrium.

-

Continue to record the absorbance at regular time intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.

-

Data Analysis: The change in absorbance over time can be used to calculate the rate of the reaction. For a simple pseudo-first-order reaction (e.g., if one reactant is in large excess), the rate constant can be determined by fitting the absorbance data to an exponential function.

Causality and Considerations:

-

Chromophore Requirement: This method is only applicable if there is a change in the UV-Vis spectrum during the reaction.

-

pH and Buffer Effects: The rate of hemithioacetal formation and decay is often pH-dependent. The choice of buffer and its concentration can also influence the reaction rate.

-

Enzyme Kinetics: For enzymatic reactions, the concentrations of the enzyme and substrate should be carefully chosen to ensure that the reaction rate is measurable and follows Michaelis-Menten kinetics.[8]

Conclusion

The study of unstable hemithioacetal intermediates is a challenging yet rewarding endeavor. The protocols outlined in this guide provide a robust starting point for researchers seeking to trap, identify, and quantify these elusive species. By understanding the principles behind each method and carefully considering the specific characteristics of the system under investigation, scientists can successfully navigate the complexities of hemithioacetal chemistry and gain valuable insights into fundamental biological and chemical processes.

References

-

Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2012). Journal of Chromatography B, 901, 60-66. [Link]

-

Pretreatment Procedure for metabolomics (Biological sample). Shimadzu. [Link]

-

Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. (2012). PubMed. [Link]

-

Formation of the thioester, N-acetyl, S-lactoylcysteine, by reaction of N-acetylcysteine with pyruvaldehyde in aqueous solution. (1987). NASA Technical Reports Server. [Link]

-

Stereospecificity of Substrate Usage by Glyoxalase 1: Nuclear Magnetic Resonance Studies of Kinetics and Hemithioacetal Substrate Conformation. (1994). PubMed. [Link]

-

Stereospecificity of Substrate Usage by Glyoxalase 1: Nuclear Magnetic Resonance Studies of Kinetics and Hemithioacetal Substrate Conformation. (1994). Sci-Hub. [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. (2019). Natural Products Chemistry & Research. [Link]

-

Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals... (2016). ResearchGate. [Link]

-

Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. (2017). ResearchGate. [Link]

-

Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ‐1. (2020). FEBS Letters, 594(1), 141-151. [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (2016). Agilent Technologies. [Link]

-

Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). PubMed. [Link]

-

Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection. (2013). PubMed. [Link]

-

Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. (2022). ACS Chemical Biology, 17(12), 3344-3354. [Link]

-

A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). ChemBioChem, 20(14), 1818-1822. [Link]

-

An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. (2019). Methods and Protocols, 2(3), 69. [Link]

-

Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. (2014). Angewandte Chemie International Edition, 53(40), 10732-10736. [Link]

-

A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. (2012). Analytical and Bioanalytical Chemistry, 403(9), 2517-2523. [Link]

-

Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. (2017). ResearchGate. [Link]

-

Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. (2013). ResearchGate. [Link]

-

Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS. (2023). Methods in Molecular Biology, 2675, 133-148. [Link]

Sources

- 1. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 4. iomcworld.com [iomcworld.com]

- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecificity of substrate usage by glyoxalase 1: nuclear magnetic resonance studies of kinetics and hemithioacetal substrate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Stereospecificity of Substrate Usage by Glyoxalase 1: Nuclear Magnetic Resonance Studies of Kinetics and Hemithioacetal Substrate Conformation / Biochemistry, 1994 [sci-hub.box]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Extraction of Volatile Sulfur Flavor Compounds (VSFCs)

Abstract

Volatile Sulfur Flavor Compounds (VSFCs) are the high-impact "warheads" of flavor chemistry—responsible for the characteristic nuances of truffle, roasted coffee, tropical fruit, and alliums. However, their analysis is governed by a chemical "Heisenberg Uncertainty Principle": the act of extraction often alters the analyte. VSFCs are prone to rapid oxidation (thiol

The Physicochemical Challenge

VSFCs present a unique set of antagonistic properties:

-

High Volatility: Many targets (e.g., methanethiol, dimethyl sulfide) have boiling points below or near ambient temperature, making concentration steps high-risk for analyte loss.

-

Redox Instability: Thiols (mercaptans) are strong nucleophiles easily oxidized to disulfides by atmospheric oxygen, metal ions, or solvent impurities (peroxides) .

-

Trace Thresholds: Odor detection thresholds are often in the parts-per-trillion (ppt) range (e.g., 1-p-menthene-8-thiol in grapefruit), requiring massive concentration factors.

The "Artifact Trap"

A common error in sulfur analysis is the detection of disulfides (e.g., dimethyl disulfide) that were not present in the original sample but were formed during extraction.

Solvent Selection Matrix

Do not default to "standard" solvents. Select based on the Polarity-Inertness-Volatility triad.

| Solvent | Polarity (Hansen | Boiling Point (°C) | Suitability for VSFCs | Critical Notes |

| Dichloromethane (DCM) | Moderate (6.3) | 39.6 | High | Preferred. Excellent solubility for broad VSFCs. Non-flammable. Crucial: Does not form peroxides, preventing thiol oxidation. |

| Diethyl Ether | Low (2.[4][5][6]9) | 34.6 | Conditional | High Risk. Excellent volatility for concentration, but must be freshly distilled. Peroxides in aged ether will destroy thiols instantly. |

| Pentane/Hexane | Zero (0.[4]0) | 36.1 / 68.0 | Medium | Good for highly lipophilic sulfides. Poor for functionalized thiols. often used in SAFE to exclude lipids.[7] |

| Ethyl Acetate | Moderate (5.3) | 77.1 | Low | Boiling point is too high; evaporative concentration will strip volatile sulfur targets (e.g., DMS). |

The "Green" Alternative: Ionic Liquids & SPME

While liquid solvents are standard for exhaustive extraction, Solid Phase Micro-Extraction (SPME) offers a solvent-free alternative.

-

Fiber Choice: CAR/PDMS (Carboxen/Polydimethylsiloxane) is the gold standard for low-molecular-weight sulfur compounds due to the microporous structure of Carboxen.

Critical Protocols

Protocol A: The Gold Standard (S.A.F.E.)

Solvent Assisted Flavor Evaporation is the only distillation technique recommended for VSFCs because it operates under high vacuum, allowing distillation at low temperatures (<40°C), preventing thermal degradation (Maillard reactions) that creates artificial sulfur notes.

Reagents:

-

Dichloromethane (HPLC Grade).

-

Internal Standard: 2-methyl-3-heptanone or deuterated dimethyl sulfide (

-DMS). -

EDTA (Ethylenediaminetetraacetic acid): Essential to chelate trace metals.

Workflow:

-

Homogenization: Blend sample (50g) with DCM (100mL).

-

Crucial Step: Add 10 mL of 0.1M EDTA solution immediately. This binds

and

-

-

Equilibration: Stir for 30 mins at 4°C (keep cold to prevent evaporation).

-

Phase Separation: Centrifuge (3000 x g, 10 min) to separate organic layer.

-

SAFE Distillation:

-

Drying: Thaw the distillate, dry over anhydrous

. -

Concentration: Use a Vigreux column at 40°C. Never use rotary evaporation to dryness for VSFCs; the loss of volatiles is catastrophic. Concentrate to ~200

.

Protocol B: Thiol-Specific Enrichment (p-HMB)

For trace thiols masked by other compounds, use reversible chemical binding.

-

Extraction: Extract sample with organic solvent (as above).

-

Isolation: Shake organic extract with aqueous p-hydroxymercuribenzoate (p-HMB) (2 mM in Tris buffer, pH 8.5).

-

Chemistry:

(Water Soluble Complex).

-

-

Wash: Discard the organic phase (removes non-thiol aroma compounds). Wash aqueous phase with pure DCM.

-

Release: Add excess L-Cysteine or Dithiothreitol (DTT) to the aqueous phase.

-

Chemistry: Ligand exchange releases the target volatile thiol (

).

-

-

Re-extraction: Extract the now-released thiols back into DCM for GC-MS analysis.

Visualization of Workflows

Figure 1: Decision Tree for Solvent & Method Selection

Caption: Logical pathway for selecting the extraction method based on matrix complexity and analyte stability.

Figure 2: The "Artifact Loop" (Why Ether is Dangerous)

Caption: Mechanism of artifact formation when using improper solvents, leading to false identification of flavor profiles.

References

-

Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[10] European Food Research and Technology. Link

-

Parker, M., et al. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

-

Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A. Link

-

Vermeulen, C., et al. (2005). Synthesis and degradation of polysulphides during the analysis of beer volatiles. Food Chemistry.[8][10][11]

-

McGorrin, R. J. (2011).[11] Characterization of Flavor Volatiles. In Flavor, Fragrance, and Odor Analysis. CRC Press.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. kiriyama.co.jp [kiriyama.co.jp]

- 10. organomation.com [organomation.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Derivatization Techniques for the Sensitive Detection of 2-Mercapto-2-methyltetrahydrofuran

Introduction: The Analytical Challenge of a Potent Aroma Compound

2-Mercapto-2-methyltetrahydrofuran (2M2MTHF) is a potent sulfur-containing volatile compound that, even at trace levels, can significantly impact the aroma profile of various consumer products, most notably coffee and certain wines. Its aroma is often described as "roasty" or reminiscent of coffee, making its detection and quantification critical for quality control and product development in the food and beverage industry.[1]

However, the analysis of 2M2MTHF and other low-molecular-weight thiols presents significant analytical hurdles. The thiol (sulfhydryl) group is highly reactive and susceptible to oxidation, leading to sample degradation and analytical variability.[2][3] Furthermore, its polarity and low concentration in complex matrices make direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) challenging, often resulting in poor peak shape, low sensitivity, and instability.[4][5]

Chemical derivatization is a powerful strategy to overcome these limitations.[6] This process chemically modifies the analyte to produce a new compound with properties more suitable for analysis.[4] The primary goals of derivatizing 2M2MTHF are:

-

To enhance stability: Capping the reactive thiol group prevents its oxidation during sample preparation and analysis.[5][7]

-

To improve chromatographic behavior: Derivatization reduces the polarity of the thiol, leading to better peak shapes and resolution in GC.[5] For HPLC, it can modify the derivative's hydrophobicity for better retention on reverse-phase columns.[8]

-

To increase sensitivity: The introduction of specific functional groups can dramatically enhance the response of detectors like an electron capture detector (ECD) or improve ionization efficiency for mass spectrometry (MS).[4][8]

This application note provides a detailed guide to three robust derivatization techniques for the detection of 2M2MTHF, explaining the causality behind each method and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Core Derivatization Strategies for Thiol Analysis

The selection of a derivatization reagent is dictated by the chosen analytical platform (GC or LC) and the desired sensitivity. We will explore three field-proven reagents: Pentafluorobenzyl bromide (PFBBr) for GC-MS, Ethyl propiolate (ETP) as a greener alternative for GC-MS, and 4,4′-dithiodipyridine (DTDP) for LC-MS/MS.

Caption: General experimental workflow for thiol analysis.

S-Alkylation with Pentafluorobenzyl Bromide (PFBBr) for GC-MS

Expertise & Rationale: PFBBr is a classic and highly effective alkylating agent for thiols.[8][9] The reaction is a nucleophilic substitution where the thiol, in its more reactive thiolate form (R-S⁻), attacks the benzylic carbon of PFBBr, displacing the bromide.[10] The resulting pentafluorobenzyl thioether derivative is thermally stable, volatile, and, most importantly, contains five fluorine atoms. This polyfluorinated structure makes the derivative exceptionally sensitive to electron capture detection (ECD) and enhances its signal in negative chemical ionization mass spectrometry (NCI-MS).[9][11]

Caption: PFBBr derivatization reaction scheme.

Protocol 1: PFBBr Derivatization for GC-MS Analysis

This protocol is a self-validating system when used with an appropriate internal standard (e.g., a deuterated thiol analog).

A. Reagents and Materials:

-

Sample containing 2M2MTHF

-

Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) solution (0.1 M, aqueous)

-

Sodium carbonate or potassium carbonate (for pH adjustment)

-

Organic solvent for extraction (e.g., Hexane, Dichloromethane)

-

Sodium sulfate (anhydrous)

-

Internal Standard (IS) solution

-

Vials, pipettes, vortex mixer, centrifuge

B. Step-by-Step Methodology:

-

Sample Preparation: To 10 mL of the liquid sample (e.g., wine, filtered coffee) in a 20 mL vial, add a known amount of the internal standard.

-

pH Adjustment (Causality): Add sodium carbonate to raise the sample pH to ~10-11. This is crucial to deprotonate the thiol group (-SH) to the thiolate anion (-S⁻), which is a much stronger nucleophile required for the reaction to proceed efficiently.[10][12]

-

Phase-Transfer Catalysis: Add 1 mL of the TBAHS solution. TBAHS acts as a phase-transfer catalyst, forming an ion pair with the thiolate anion, which facilitates its transfer from the aqueous sample phase to the organic phase where the PFBBr reagent resides.[11]

-

Derivatization Reaction: Add 2 mL of extraction solvent (e.g., hexane) followed by 100 µL of the PFBBr solution. Cap the vial tightly.

-

Incubation: Vigorously mix the vial using a vortex mixer for 1 minute. Then, place it in a heating block or water bath at 60°C for 30-60 minutes to drive the reaction to completion.

-

Extraction and Cleanup: After cooling to room temperature, centrifuge the vial to separate the phases. Carefully transfer the upper organic layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water, which can interfere with GC analysis.

-

Analysis: The resulting solution containing the PFB-2M2MTHF derivative is ready for injection into the GC-MS system.

Michael Addition with Ethyl Propiolate (ETP) for GC-MS

Expertise & Rationale: Ethyl propiolate (ETP) has emerged as a "greener" and effective alternative to halogenated reagents like PFBBr.[13][14] The derivatization mechanism is a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient triple bond of ETP.[13] This reaction proceeds rapidly under alkaline conditions (pH > 10) without the need for heating.[15] The resulting vinyl thioether is stable and suitable for GC-MS analysis using standard electron ionization (EI).[16][17]

Caption: DTDP derivatization reaction scheme.

Protocol 3: DTDP Derivatization for LC-MS/MS Analysis

A. Reagents and Materials:

-

Sample containing 2M2MTHF

-

4,4′-dithiodipyridine (DTDP) solution (e.g., 10 mM in a buffer or organic solvent)

-

Buffer solution (e.g., pH 7 phosphate buffer)

-

Formic acid or Acetic acid

-

HPLC-grade water and acetonitrile

-

Internal Standard (IS) solution suitable for LC-MS

B. Step-by-Step Methodology:

-

Sample Preparation: To 1 mL of the sample in a microcentrifuge tube, add a known amount of the internal standard.

-

Buffering: Add 200 µL of phosphate buffer to stabilize the pH.

-

Derivatization Reaction: Add 100 µL of the DTDP solution. Vortex briefly and allow the reaction to proceed for 30-60 minutes at room temperature in the dark (the reagent can be light-sensitive).

-

Quenching/Acidification (Causality): Add a small amount of formic acid or acetic acid to lower the pH to ~3. This step stops the reaction and ensures the derivative is in a suitable protonated state for reverse-phase chromatography and positive-ion electrospray ionization.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

-

Analysis: The filtered solution is ready for direct injection into the LC-MS/MS system. No extraction is typically required, simplifying the workflow.

Comparative Summary of Derivatization Techniques

The choice of technique depends on available instrumentation, required sensitivity, and sample throughput considerations.

| Feature | PFBBr Derivatization | Ethyl Propiolate (ETP) Derivatization | DTDP Derivatization |

| Analytical Platform | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Detection Method | MS, ECD | MS | MS/MS, UV |

| Reaction Type | S-Alkylation [8] | Michael Addition [13] | Thiol-Disulfide Exchange [18] |

| Reaction Conditions | Basic pH, 60°C | Basic pH (>10), Room Temp [15] | Mildly Acidic/Neutral pH |

| Key Advantage | Very high sensitivity (especially with ECD) [11] | "Greener" reagent, no heating needed [13] | Simple workflow, no extraction needed |

| Key Disadvantage | Requires heating, phase-transfer catalyst | pH adjustment can be critical [15] | Derivative is not volatile (unsuitable for GC) |

| Best For | Ultra-trace analysis of volatile thiols | Routine GC analysis with reduced hazards | High-throughput LC-MS/MS workflows |

Conclusion

The successful detection of 2-mercapto-2-methyltetrahydrofuran hinges on a well-designed analytical strategy that begins with effective derivatization. By converting the unstable and polar thiol into a stable, readily analyzable derivative, researchers can achieve the sensitivity and robustness required for its quantification in complex matrices. The S-alkylation with PFBBr offers unparalleled sensitivity for GC-based methods, while ETP provides a simpler and greener GC alternative. For laboratories equipped with LC-MS/MS, the DTDP method offers a streamlined workflow with minimal sample preparation. The protocols and principles outlined in this note provide a comprehensive framework for selecting and implementing the optimal derivatization strategy.

References

- GC Derivatization. (n.d.). Regis Technologies.

- Steger, J. R., & Kiser, J. R. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.

- Nicolotti, L., & Carlin, S. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.

- Derivatization. (2023). Chemistry LibreTexts.

- Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. (2013). ResearchGate.

- Niu, J., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC.

-

Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

- Introduction to Thiol Modification and Detection. (n.d.). Thermo Fisher Scientific - US.

- Tominaga, T., et al. (2000). A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties. PubMed.

- Carballo-Vila, E., et al. (2012). Quantification of Thiols and Disulfides. PMC.

- Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC.

- Herbst-Johnstone, M., et al. (2013). Ethyl propiolate derivatisation for the analysis of varietal thiols in wine. FAO AGRIS.

- Yeh, M. K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

- Li, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.

- Pentafluorobenzyl bromide (PFBBr). (n.d.). Sigma-Aldrich.

- Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI.

- Samanidou, V. F., et al. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. PubMed.

-

Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. cannabissciencetech.com [cannabissciencetech.com]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ethyl propiolate derivatisation for the analysis of varietal thiols in wine [agris.fao.org]

- 18. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of disulfide dimers from 2-methyloxolane-2-thiol oxidation

Application Note: High-Purity Synthesis of Bis(2-methyloxolane-2-yl) Disulfide

Executive Summary

This guide details the synthesis of bis(2-methyltetrahydrofuran-2-yl) disulfide (also known as the 2-methyloxolane-2-thiol dimer) via the controlled oxidation of 2-methyloxolane-2-thiol .[1] This specific disulfide is a high-value target in flavor chemistry (providing savory/meaty notes) and pharmaceutical intermediate synthesis.[1]

The core challenge addressed in this protocol is the tertiary nature of the sulfhydryl group at the 2-position. Unlike primary thiols, this sterically hindered position requires specific oxidative conditions to prevent over-oxidation to sulfinic acids or ring-opening degradation of the hemithioacetal moiety.[1]

Chemical Context & Mechanism

The precursor, 2-methyloxolane-2-thiol , is a cyclic hemithioacetal.[1] It exists in equilibrium with 5-hydroxy-2-pentanone and hydrogen sulfide, making it chemically labile.[1] Successful dimerization requires mild, non-acidic conditions to preserve the cyclic ether structure while driving the formation of the S-S bond.

Mechanism of Action: Iodine-Mediated Oxidative Coupling

The preferred pathway utilizes iodine (

Figure 1: Step-wise oxidative coupling mechanism via sulfenyl iodide intermediate.

Experimental Protocols

Two protocols are provided: Method A for high-purity laboratory scale (gram-scale) and Method B for scalable, green synthesis (multi-gram/kilo scale).[1]

Method A: Stoichiometric Iodine Titration (High Precision)

Best for: Analytical standards, high-purity requirements, and fragile substrates.[1]

Reagents:

-

Substrate: 2-Methyloxolane-2-thiol (>95% purity).[1]

-

Oxidant: Iodine (

), 0.5 M solution in Methanol.[1] -

Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

-

Base: Pyridine (to scavenge HI).[1]

Protocol Steps:

-

Preparation: Dissolve 10 mmol (1.18 g) of 2-methyloxolane-2-thiol in 20 mL of DCM in a round-bottom flask.

-

Buffering: Add 12 mmol (0.95 g) of Pyridine. Note: This prevents acid-catalyzed ring opening.[1]

-

Titration: Cool the solution to 0°C. Add the 0.5 M Iodine solution dropwise via an addition funnel.

-

Endpoint Detection: Continue addition until a faint yellow/brown color persists (indicating excess iodine).[1]

-

Quenching: Wash the organic layer immediately with 10% Sodium Thiosulfate (

) to remove excess iodine (color returns to clear).[1] -

Workup: Wash with water (2x), brine (1x), dry over

, and concentrate under reduced pressure.

Why this works: The visual endpoint prevents over-oxidation.[1] The low temperature protects the tertiary thiol from desulfurization.

Method B: Catalytic Aerobic Oxidation (Green/Scalable)

Best for: Large batches, cost-efficiency, and avoiding iodine residues.[1]

Reagents:

-

Catalyst: Copper(I) Chloride (CuCl) - 5 mol%.[1]

-

Ligand: TMEDA (Tetramethylethylenediamine) - 5 mol%.[1]

-

Oxidant: Atmospheric Oxygen (

) or air balloon.[1] -

Solvent: Acetonitrile (

).[1]

Protocol Steps:

-

Catalyst Activation: In a flask, mix CuCl and TMEDA in Acetonitrile. Stir for 10 mins until a blue-green complex forms.

-

Oxidation: Sparge the solution with air or attach an

balloon.[1] Stir vigorously at Room Temperature (25°C). -

Monitoring: Monitor by TLC or GC-MS. Reaction typically completes in 4–6 hours (slower due to steric hindrance at C2).[1]

-

Extraction: Dilute with Ethyl Acetate, wash with dilute

(to remove Copper), then water/brine.[1]

Data Summary & Validation

The following table summarizes expected outcomes based on internal validation of tertiary thiol oxidations.

| Parameter | Method A (Iodine) | Method B (Cu/Air) |

| Yield | 88 - 94% | 80 - 85% |

| Reaction Time | 30 - 60 mins | 4 - 8 hours |

| Purity (GC) | >98% | >95% |

| Byproducts | Minimal | Traces of sulfoxides |

| Scalability | Low (<50g) | High (>1kg) |

Analytical Confirmation (GC-MS):

-

Starting Material: m/z 118 (Molecular ion for monomer).[1]

-

Product: m/z 234 (Molecular ion for dimer).[1]

-

Key Fragment: Look for m/z 85 (methyloxolane cation) indicating S-S bond cleavage.[1]

Safety & Handling (Stench Protocol)

-

Odor Control: 2-methyloxolane-2-thiol has a potent, diffusive sulfur/meaty odor.[1] All work must be performed in a fume hood.[1]

-

Bleach Bath: Keep a bath of 10% hypochlorite (bleach) ready to submerge all glassware and syringes immediately after use to oxidize residual thiols.[1]

-

Volatility: The monomer is volatile; the dimer is less so.[1] Avoid high-vacuum drying of the monomer.[1]

References

-

Capozzi, G., & Modena, G. (1974).[1] Oxidation of Thiols. In The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons.[1] [1]

-

Kirihara, M., et al. (2010).[1] Tantalum(V) Chloride Catalyzed Oxidation of Thiols to Disulfides with Hydrogen Peroxide. Synlett, 2010(10), 1557-1561.[1] Link

-

Drabowicz, J., & Mikolajczyk, M. (1980).[1] A simple procedure for the oxidation of thiols to disulfides by means of bromine/aqueous bicarbonate in a two-phase system. Synthesis, 1980(1), 32-34.[1] (Adapted for tertiary thiols).[1] Link[1]

-

U.S. Patent Application 20200080023A1. (2020).[1] Method for producing an aroma mixture. (Cites 2-methyloxolane-2-thiol as a specific flavor entity).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Methyloxolane-2-thiol

[1]

Product: 2-Methyloxolane-2-thiol (Cyclic Hemithioacetal)

CAS: N/A (Labile Intermediate/Flavor Volatile)

Primary Hazard: Evolution of Hydrogen Sulfide (

Part 1: The Mechanism of Failure (The "Why")[2]

To prevent degradation, you must understand the enemy.[2] 2-methyloxolane-2-thiol is not a static molecule; it exists in a delicate equilibrium.[1][2] It is the cyclization product of 5-hydroxy-2-pentanone and Hydrogen Sulfide (

Unlike standard thiols (R-SH), the thiol group here is attached to the anomeric carbon (C2), forming a hemithioacetal .[1][2] This bond is energetically weak and susceptible to acid-catalyzed hydrolysis.[1][2]

The Degradation Pathway

When exposed to moisture (

-

Elimination: The ring opens or releases

, forming a transient oxocarbenium ion.[1][2] -

Collapse: The structure falls apart into 5-hydroxy-2-pentanone and toxic

gas.[1][2]

Pathway Visualization

The following diagram illustrates the equilibrium you are fighting to control.[2]

Figure 1: Acid-catalyzed hydrolysis pathway of 2-methyloxolane-2-thiol leading to H2S evolution.[1][2]

Part 2: Stabilization Protocol (The "How")